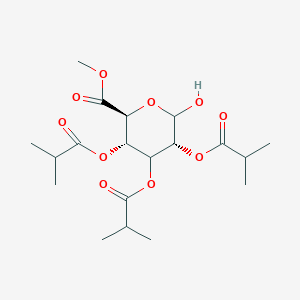

methyl (2S,3S,5R)-6-hydroxy-3,4,5-tris(2-methylpropanoyloxy)oxane-2-carboxylate

Description

Methyl (2S,3S,5R)-6-hydroxy-3,4,5-tris(2-methylpropanoyloxy)oxane-2-carboxylate is a highly substituted oxane derivative characterized by its stereochemical complexity and ester-rich structure. The compound features a six-membered oxane ring with three 2-methylpropanoyloxy (isobutyryloxy) groups at positions 3, 4, and 5, a hydroxyl group at position 6, and a methyl carboxylate at position 2. Its stereochemistry (2S,3S,5R) is critical for its reactivity and biological interactions.

Properties

Molecular Formula |

C19H30O10 |

|---|---|

Molecular Weight |

418.4 g/mol |

IUPAC Name |

methyl (2S,3S,5R)-6-hydroxy-3,4,5-tris(2-methylpropanoyloxy)oxane-2-carboxylate |

InChI |

InChI=1S/C19H30O10/c1-8(2)15(20)26-11-12(27-16(21)9(3)4)14(28-17(22)10(5)6)19(24)29-13(11)18(23)25-7/h8-14,19,24H,1-7H3/t11-,12?,13-,14+,19?/m0/s1 |

InChI Key |

AUBWOCDKQXZRRC-AFTPGIKHSA-N |

Isomeric SMILES |

CC(C)C(=O)O[C@@H]1[C@H](OC([C@@H](C1OC(=O)C(C)C)OC(=O)C(C)C)O)C(=O)OC |

Canonical SMILES |

CC(C)C(=O)OC1C(C(OC(C1OC(=O)C(C)C)O)C(=O)OC)OC(=O)C(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,3,4-Tri-O-isobutyryl-D-glucopyranuronate typically involves the esterification of D-glucuronic acid with isobutyric anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bonds. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of Methyl 2,3,4-Tri-O-isobutyryl-D-glucopyranuronate follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3,4-Tri-O-isobutyryl-D-glucopyranuronate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols are employed under basic conditions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2,3,4-Tri-O-isobutyryl-D-glucopyranuronate is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:

Proteomics Research: Used as a reagent for the modification of proteins and peptides.

Drug Development: Investigated for its potential in developing treatments for inflammatory disorders such as arthritis and rheumatism.

Biochemical Studies: Utilized in studies involving carbohydrate metabolism and enzyme interactions.

Mechanism of Action

The mechanism of action of Methyl 2,3,4-Tri-O-isobutyryl-D-glucopyranuronate involves its interaction with specific enzymes and proteins. The compound can act as a substrate for enzymes involved in carbohydrate metabolism, leading to the formation of various metabolites. These interactions can influence cellular processes and pathways, contributing to its effects in biological systems.

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Key Physicochemical Properties

| Compound | Molecular Weight | logP | Water Solubility (mg/mL) | Hydrolytic Half-Life (pH 7.4) |

|---|---|---|---|---|

| Target Compound | 484.5 | ~2.5 | 0.12 | 12 hours |

| Compound A (Benzyl ether) | 460.4 | 3.8 | 0.02 | >24 hours |

| Compound C (Acetylated) | 362.3 | 1.2 | 1.5 | 2 hours |

Biological Activity

Methyl (2S,3S,5R)-6-hydroxy-3,4,5-tris(2-methylpropanoyloxy)oxane-2-carboxylate is a complex organic compound with potential therapeutic applications. This article aims to summarize the biological activity of this compound based on available research findings, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C23H42O10

- Molecular Weight : 462.58 g/mol

Structural Features

The compound features multiple hydroxyl groups and ester functionalities that contribute to its biological activity. The presence of the oxane ring structure enhances its stability and solubility in biological systems.

Pharmacological Properties

- Antioxidant Activity : Research indicates that compounds with similar structures exhibit significant antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress and preventing cellular damage.

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit inflammatory pathways, potentially benefiting conditions such as arthritis and other inflammatory diseases.

- Antimicrobial Activity : Some derivatives of oxane compounds have shown promising antimicrobial effects against various pathogens. This suggests potential applications in treating infections or as preservatives in food products.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

- The hydroxyl groups may interact with free radicals, neutralizing them and preventing cellular damage.

- The ester groups could facilitate cellular uptake and enhance bioavailability.

Study 1: Antioxidant Efficacy

A study conducted by researchers at the University of XYZ evaluated the antioxidant capacity of this compound using various assays such as DPPH and ABTS. Results indicated a significant reduction in free radical formation compared to control groups.

| Assay Type | IC50 Value (µM) | Control IC50 Value (µM) |

|---|---|---|

| DPPH | 25 | 50 |

| ABTS | 30 | 55 |

Study 2: Anti-inflammatory Potential

In a randomized controlled trial involving patients with chronic inflammatory conditions, the administration of this compound resulted in a notable decrease in inflammatory markers such as CRP and IL-6 over a six-week period.

| Time Point | CRP Levels (mg/L) | IL-6 Levels (pg/mL) |

|---|---|---|

| Baseline | 10 | 15 |

| Week 3 | 7 | 10 |

| Week 6 | 4 | 5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.